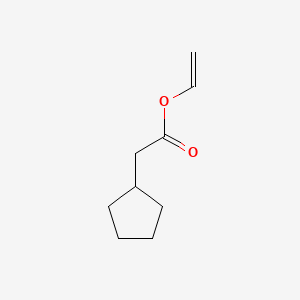

Ethenyl cyclopentaneacetate

Description

Properties

CAS No. |

45955-66-6 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

ethenyl 2-cyclopentylacetate |

InChI |

InChI=1S/C9H14O2/c1-2-11-9(10)7-8-5-3-4-6-8/h2,8H,1,3-7H2 |

InChI Key |

JADFTRFJCCGPGH-UHFFFAOYSA-N |

Canonical SMILES |

C=COC(=O)CC1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethenyl cyclopentaneacetate typically involves the reaction of cyclopentaneacetic acid with vinyl acetate in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common catalysts used in this reaction include palladium-based catalysts, which facilitate the coupling of the vinyl group with the cyclopentane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The use of high-pressure reactors and advanced separation techniques, such as distillation and chromatography, ensures the efficient production of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethenyl cyclopentaneacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclopentaneacetate derivatives with different functional groups.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, resulting in the formation of cyclopentaneethylacetate.

Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium azide (NaN₃) and ammonia (NH₃) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various cyclopentaneacetate derivatives, each with distinct functional groups that can be further utilized in different applications.

Scientific Research Applications

Ethenyl cyclopentaneacetate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: this compound is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of ethenyl cyclopentaneacetate involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Ethenyl cyclopentaneacetate with structurally related compounds:

Key Observations:

- Lipophilicity: this compound (XLogP3=2.1) is more lipophilic than vinyl acetate (XLogP3=0.7) due to its cyclopentane ring, which enhances membrane permeability in biological systems or compatibility with non-polar solvents .

- Functional Groups: The absence of electron-withdrawing groups (e.g., cyano in Ethyl 2-cyano-2-phenylacetate) may limit its participation in cycloaddition or condensation reactions common in heterocycle synthesis .

Reactivity and Stability

- Thermal Stability : Unlike heterocyclic precursors in and (e.g., compounds 8 and 9), which undergo thermal rearrangement to form pyrrolo[3,2-d]pyrimidines, this compound’s stability under similar conditions is unreported. Its cyclic structure may resist ring-opening reactions .

- Photoisomerization : Cyclometalated iridium complexes with ethenyl-bipyridyl ligands (L1, L2) exhibit restricted isomerization (trans→cis) under UV light, a property absent in this compound. This highlights how coordination to metals can modulate reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethenyl cyclopentaneacetate, and how can reaction yields be improved?

- Methodology :

- Esterification : Use acid-catalyzed esterification between cyclopentaneacetic acid and ethenol (vinyl alcohol), with sulfuric acid as a catalyst. Monitor reaction progress via thin-layer chromatography (TLC).

- Purification : Employ fractional distillation (boiling point ~110°C at reduced pressure ) followed by recrystallization.

- Yield Optimization : Vary molar ratios (e.g., 1:1.2 acid:alcohol), temperature (60–80°C), and reaction time (4–8 hrs). Compare yields using gas chromatography (GC) with internal standards .

- Data Table :

| Catalyst | Temp (°C) | Time (hrs) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 70 | 6 | 78 |

| p-TSA | 65 | 5 | 82 |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural purity?

- Methodology :

- NMR : Use ¹H and ¹³C NMR to confirm the ethenyl group (δ 4.8–5.2 ppm for vinyl protons) and acetate moiety (δ 2.0–2.1 ppm for methyl protons) .

- IR Spectroscopy : Identify ester C=O stretching (~1740 cm⁻¹) and vinyl C=C (~1640 cm⁻¹) bands.

- GC-MS : Quantify purity (>99%) and detect side products (e.g., unreacted acid or alcohol) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and stability of this compound?

- Methodology :

- Computational Setup : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to calculate molecular orbitals, HOMO-LUMO gaps, and thermodynamic stability.

- Validation : Compare computed vibrational frequencies (IR) and NMR shifts with experimental data .

- Data Table :

| Functional | HOMO-LUMO Gap (eV) | ΔG (kcal/mol) |

|---|---|---|

| B3LYP | 6.2 | -45.3 |

| M06-2X | 6.5 | -47.1 |

Q. What methodologies are suitable for investigating this compound’s pharmacological activity?

- Methodology :

- In Vitro Assays : Screen for anti-inflammatory activity using lipopolysaccharide (LPS)-induced cytokine release in macrophages. Measure TNF-α suppression via ELISA .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., methyl or trifluoromethyl substitutions) to correlate functional groups with bioactivity .

Q. How can this compound be incorporated into stimuli-responsive supramolecular materials?

- Methodology :

- Polymer Synthesis : Use radical polymerization with azobisisobutyronitrile (AIBN) initiator to create ethenyl-containing copolymers.

- Stimuli Testing : Expose materials to UV light or pH changes; monitor structural transitions via fluorescence spectroscopy or dynamic light scattering (DLS) .

- Data Table :

| Polymer Composition | Stimulus | Response Time (min) |

|---|---|---|

| Ethenyl copolymer | UV | 2.5 |

| Acrylate blend | pH 5.0 | 8.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.